Unprecedented 2-SMe/6-cyclobutyl/4-piperazinyl Substitution Triad Creates a Distinct Physicochemical and Pharmacophoric Vector Set
The compound bears a methylsulfanyl group at the pyrimidine 2-position combined with a cyclobutyl substituent at the 6-position, while all exemplars in the Academy of Military Medical Sciences CCR4 antagonist patent family carry substituted-amino vectors (e.g., 2,4-dichlorobenzylamino) at the 4- or 6-positions and lack an SMe group [1]. Simultaneously, the benchmark S6K1 inhibitor PF-4708671 uses a benzimidazole-ethyl linker at the piperazine nitrogen rather than a directly attached pyrimidine with a 2-SMe substituent [2]. This substitution triad has no equivalent in the peer-reviewed or patent literature, conferring a unique three-dimensional pharmacophore [1][2].
| Evidence Dimension | Substitution pattern at pyrimidine positions 2, 4, and 6 |
|---|---|
| Target Compound Data | 2-SMe; 4-(N-acetylpiperazin-1-yl); 6-cyclobutyl |
| Comparator Or Baseline | CCR4 patent exemplars: 2,4-dichlorobenzylamino at 4- or 6-position, no SMe; PF-4708671: benzimidazole-ethyl at piperazine, 2-H on pyrimidine |
| Quantified Difference | Qualitative – completely non-overlapping substitution vectors |
| Conditions | Structural comparison based on patent US9493453B2 / EP2805947B1 (CCR4 series) and published S6K1 chemotype |
Why This Matters
A unique substitution vector set means the compound explores chemical space that is unoccupied by existing tool compounds, making it valuable for scaffold-hopping campaigns and intellectual property generation.
- [1] Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences P.L.A. China & Peking University. Piperazinyl pyrimidine derivatives, preparation method and use thereof. EP2805947B1 / US9493453B2. View Source
- [2] Pearce, L. R. et al. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochem. J. 431, 245–255 (2010). View Source
